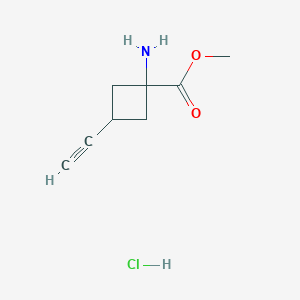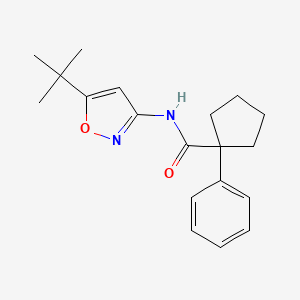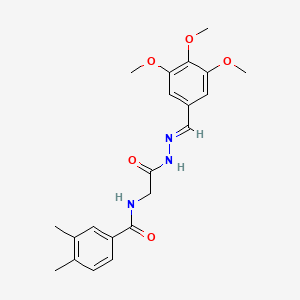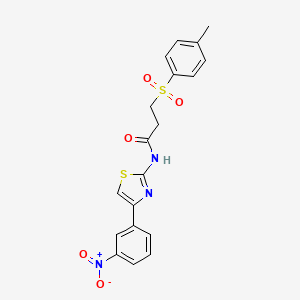
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone, also known as DMQD-Me, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
生化和生理效应
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce viral replication, and inhibit bacterial growth. 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has also been reported to induce oxidative stress and DNA damage in cancer cells.
实验室实验的优点和局限性
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed using analytical techniques. 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone also exhibits potent activity against cancer cells, viruses, and bacteria. However, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several future directions for 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone research. One potential direction is to investigate its use as a fluorescent probe for imaging studies. Another potential direction is to explore its potential therapeutic applications in various disease models. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone for therapeutic use.
合成方法
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone involves the reaction of 2-methyl-1H-indole-3-thiol with 3,4-dihydroquinoline-1(2H)-one in the presence of a catalyst. The product is then purified using column chromatography. This synthesis method has been reported in various scientific journals, and the purity of the compound can be confirmed using analytical techniques such as NMR and mass spectrometry.
科学研究应用
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has also been investigated for its potential use as a fluorescent probe for imaging studies.
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-14-20(16-9-3-4-10-17(16)21-14)24-13-19(23)22-12-6-8-15-7-2-5-11-18(15)22/h2-5,7,9-11,21H,6,8,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERJLWAXQAEOJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)carbamoyl)benzoic acid](/img/structure/B2709517.png)
![N-(4-ethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2709519.png)


![ethyl 4-{[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2709525.png)

![N-cyclopentylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxamide](/img/structure/B2709528.png)
![N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2709532.png)

![[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2709536.png)
![Methyl 2-[(3-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2709537.png)